6-Hydroxy-2-methylquinazolin-4(3H)-one can be derived from various synthetic pathways involving the condensation of anthranilic acid derivatives and aldehydes or ketones. It is classified as a heterocyclic compound, specifically an aromatic amine, and is often studied for its pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 6-Hydroxy-2-methylquinazolin-4(3H)-one can be achieved through several methods:
The molecular structure of 6-Hydroxy-2-methylquinazolin-4(3H)-one can be analyzed using various spectroscopic techniques:
6-Hydroxy-2-methylquinazolin-4(3H)-one participates in various chemical reactions:
The mechanism of action for compounds like 6-Hydroxy-2-methylquinazolin-4(3H)-one primarily revolves around their interactions with biological targets:
6-Hydroxy-2-methylquinazolin-4(3H)-one has several notable applications:
Quinazolinones are systematically categorized based on the position of the carbonyl group and substitution patterns:
6-Hydroxy-2-methylquinazolin-4(3H)-one falls under the 4(3H)-quinazolinone subclass. Its molecular formula is C₉H₈N₂O₂ (molecular weight: 176.17 g/mol), with the hydroxy group at C6 conferring polarity and metal-chelating potential [1] [4] [9]. Key structural features include:
Table 1: Structural Characteristics of 6-Hydroxy-2-methylquinazolin-4(3H)-one
Property | Value/Description |
---|---|
Molecular Formula | C₉H₈N₂O₂ |
SMILES | CC₁=NC₂=C(C=C(C=C₂)O)C(=O)N₁ |
InChI Key | QMCWCWOPKFEBHC-UHFFFAOYSA-N |
Tautomeric Forms | Lactam (4-oxo) ↔ Lactim (4-hydroxy) |
Hydrogen Bond Donors | 2 (N3-H, C6-OH) |
Hydrogen Bond Acceptors | 3 (N₁, O=C₄, C6-OH) |
The C6 hydroxy group directs electrophilic substitution (e.g., sulfonation, halogenation) to ortho/para positions, while the methyl group at C2 facilitates alkylation or oxidation [6].
6-Hydroxy-2-methylquinazolin-4(3H)-one is a pharmacophore in anticancer and epigenetic drug discovery. Its significance stems from:
Anticancer Applications
Broad-Spectrum Bioactivity
The scaffold’s versatility enables derivatization for:
Table 2: Key Medicinal Applications of 6-Hydroxy-2-methylquinazolin-4(3H)-one Derivatives
Biological Target | Derivative Design | Key Findings |
---|---|---|
HDAC Enzymes | N-Hydroxyheptanamide-linked at C6/C7 | IC₅₀ = 7.07–9.24 μM; 21–71× cytotoxicity of SAHA |
Gastric Cancer (MGC-803) | Chalcone-quinazoline hybrids | IC₅₀ = 0.85 μM; tumor growth inhibition > 5-Fu |
Tyrosine Kinases | 2-Styryl-6-hydroxy variants | nanomolar activity against EGFR-mutant cells |
Quinazolinone synthesis has evolved through three key phases:
Early Methods (1869–1950s)
Mid-20th Century Innovations
Modern Green and Catalytic Approaches
Table 3: Evolution of Quinazolinone Synthesis
Era | Method | Conditions | Limitations/Advances |
---|---|---|---|
1869 | Griess Synthesis | Anthranilic acid + cyanogens | Low yield (<40%) |
1895 | Niementowski | Anthranilic acid + formamide, 130°C | Moderate yield (50–70%); long reaction time |
1950s | Grimmel-Guinther-Morgan | PCl₃, toluene, reflux | Requires corrosive PCl₃ |
2000s | Microwave Niementowski | MW, 130°C, 10 min | 90% yield; eco-friendly |
2010s | Iodine/[BMIm]BF₄ catalysis | 80°C, 4 h | 95% yield; recyclable solvent |
Concluding Remarks
6-Hydroxy-2-methylquinazolin-4(3H)-one exemplifies the strategic importance of quinazolinone scaffolds in drug discovery. Its distinct C6 hydroxy group enables targeted derivatization for anticancer and epigenetic applications, while historical synthesis advances—from Niementowski’s formamide cyclization to modern microwave and ionic liquid protocols—have optimized its accessibility. Future work will likely exploit its HDAC inhibitory core and tautomerism-driven reactivity for novel therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0